

LASSBio-1359: A Technical Guide to its Therapeutic Potential in Inflammation and Pain

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LASSBio-1359

Cat. No.: B12373798

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Abstract

LASSBio-1359, identified as (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, is a novel N-acylhydrazone derivative with significant potential as a therapeutic agent for inflammatory disorders and pain management. This technical guide consolidates the current understanding of **LASSBio-1359**, detailing its mechanism of action as an adenosine A2A receptor agonist and an inhibitor of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF- α). This document provides an in-depth overview of its pharmacological effects, supported by available preclinical data, and outlines key experimental protocols relevant to its study. The aim is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation into the therapeutic applications of **LASSBio-1359**.

Introduction

LASSBio-1359 emerges from the Laboratory of Evaluation and Synthesis of Bioactive Substances (LASSBio) at the Federal University of Rio de Janeiro (UFRJ), a research center known for its work in medicinal chemistry and drug discovery. Structurally, it is an N-acylhydrazone, a class of compounds recognized for their diverse pharmacological activities. Preclinical studies have identified **LASSBio-1359** as a promising candidate for treating pain and inflammation, primarily through its action on the adenosine A2A receptor and its ability to modulate inflammatory cytokines.

Mechanism of Action

LASSBio-1359 exhibits a multi-target mechanism of action, contributing to its potential therapeutic efficacy in complex pathological conditions like inflammatory pain.

Adenosine A2A Receptor Agonism

LASSBio-1359 functions as an agonist of the adenosine A2A receptor.^{[1][2]} The activation of A2A receptors is known to mediate anti-inflammatory effects. This is a key aspect of its pharmacological profile, as adenosine signaling plays a crucial role in regulating inflammation and immune responses.

Inhibition of TNF- α Production

In addition to its activity on adenosine receptors, **LASSBio-1359** has been shown to possess anti-TNF- α properties in vitro.^[3] TNF- α is a pivotal pro-inflammatory cytokine implicated in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis. By inhibiting TNF- α , **LASSBio-1359** can directly target a key mediator of the inflammatory cascade.

Potential Therapeutic Applications

Based on its mechanism of action and preclinical data, **LASSBio-1359** holds promise for the following therapeutic areas:

- **Inflammatory Pain:** By activating anti-inflammatory pathways through the A2A receptor and inhibiting the pro-inflammatory cytokine TNF- α , **LASSBio-1359** is a strong candidate for the management of inflammatory pain.
- **Rheumatoid Arthritis:** Its demonstrated ability to reduce TNF- α and iNOS expression in a monoarthritis model suggests its potential in treating rheumatoid arthritis, a chronic inflammatory autoimmune disorder.^[3]
- **Vasodilatory Agent:** As an adenosine A2A receptor agonist, **LASSBio-1359** also exhibits vasodilatory properties, which could be explored for cardiovascular applications.^{[1][2]}

Preclinical Data

The following table summarizes the available quantitative data from preclinical studies on **LASSBio-1359**. It is important to note that publicly available data is limited, and further studies are required to fully characterize its pharmacological profile.

Assay	Species	Experimental Model	Dosage	Observed Effect	Reference
Formalin-induced Hind-paw Licking	Mice	Inflammatory Pain	10 mg/kg (i.p.)	Decrease in licking/bite time to 129 ± 21 seconds (control: 307 ± 44 seconds)	[3]
Formalin-induced Hind-paw Licking	Mice	Inflammatory Pain	20 mg/kg (i.p.)	Decrease in licking/bite time to 140 ± 16 seconds (control: 307 ± 44 seconds)	[3]
Monoarthritis Model	Not Specified	Arthritis	Not Specified	Reduction in inflammation, TNF-α, and iNOS expression	[3]

Experimental Protocols

Detailed experimental protocols for the assays used to characterize **LASSBio-1359** are provided below. These protocols are based on standard methodologies and can be adapted for further studies.

Synthesis of LASSBio-1359

- Principle: **LASSBio-1359**, or (E)-N'-(3,4-dimethoxybenzylidene)-N-methylbenzohydrazide, can be synthesized via a condensation reaction between N-methylbenzohydrazide and 3,4-dimethoxybenzaldehyde.
- Procedure:
 - Dissolve equimolar amounts of N-methylbenzohydrazide and 3,4-dimethoxybenzaldehyde in a suitable solvent, such as methanol or ethanol.
 - Add a catalytic amount of acetic acid to the mixture.
 - Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, allow the reaction mixture to cool to room temperature.
 - The product will precipitate out of the solution. Collect the solid by filtration.
 - Wash the solid with cold solvent to remove any unreacted starting materials.
 - Recrystallize the crude product from a suitable solvent to obtain pure **LASSBio-1359**.
 - Characterize the final product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

In Vivo Formalin Test for Nociception

- Principle: The formalin test is a widely used model of inflammatory pain in rodents. It involves the subcutaneous injection of a dilute formalin solution into the hind paw, which elicits a biphasic pain response (an early neurogenic phase and a late inflammatory phase).
- Procedure:
 - Acclimate mice to the experimental setup (e.g., clear observation chambers).
 - Administer **LASSBio-1359** or vehicle control intraperitoneally (i.p.) at the desired doses (e.g., 5, 10, 20 mg/kg) at a predetermined time before the formalin injection.

- Inject a 20 μ L of 1% formalin solution subcutaneously into the plantar surface of the right hind paw.
- Immediately place the animal back into the observation chamber.
- Record the total time the animal spends licking or biting the injected paw during the two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
- To investigate the involvement of the A2A receptor, a separate group of animals can be pre-treated with an A2A antagonist, such as ZM 241385 (e.g., 3 mg/kg, i.p.), before the administration of **LASSBio-1359**.

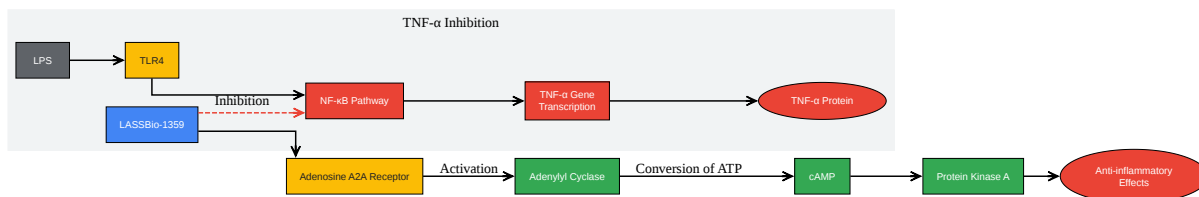
In Vitro TNF- α Inhibition Assay

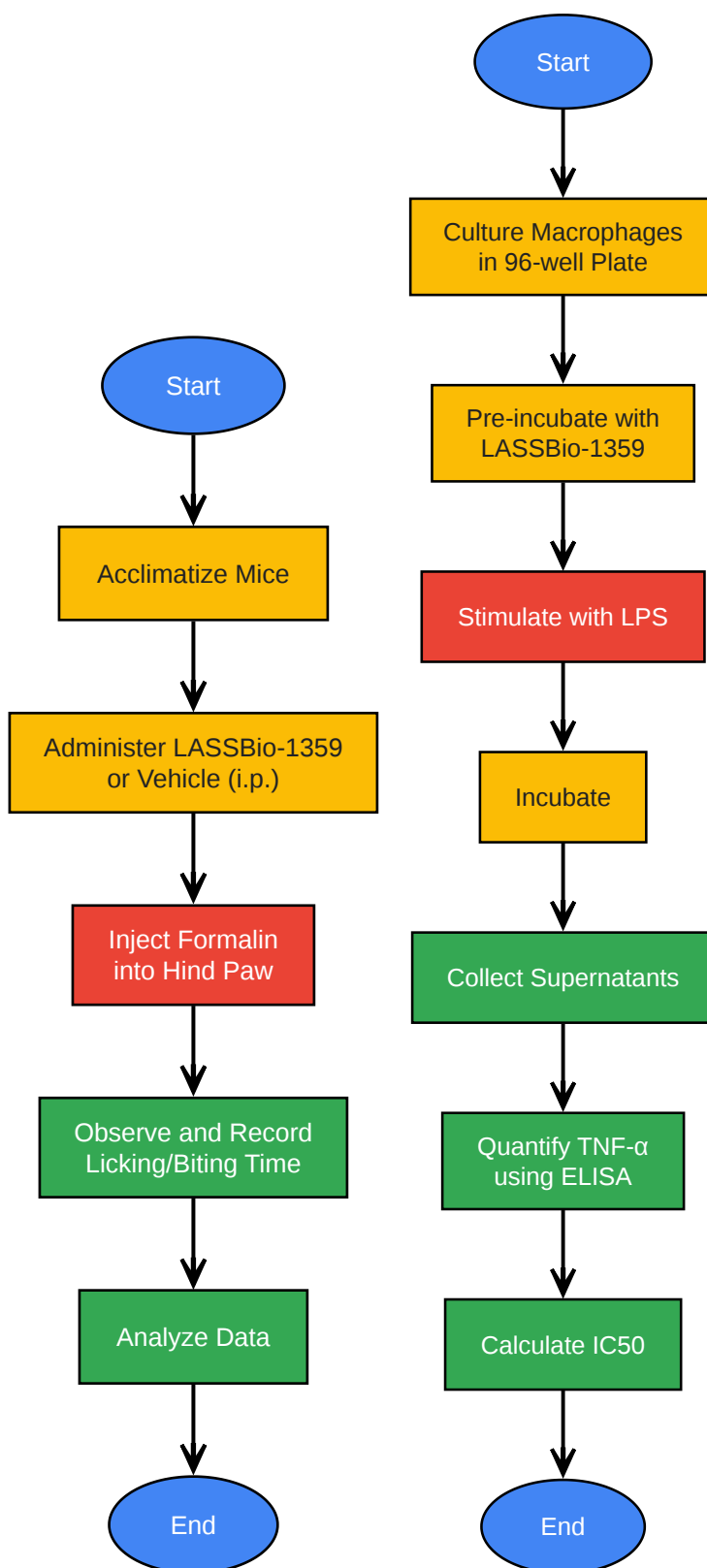
- Principle: This assay measures the ability of **LASSBio-1359** to inhibit the production of TNF- α from immune cells, such as macrophages, stimulated with an inflammatory agent like lipopolysaccharide (LPS). The amount of TNF- α in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
- Procedure:
 - Culture murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) in 96-well plates.
 - Pre-incubate the cells with varying concentrations of **LASSBio-1359** for 1 hour.
 - Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF- α production. Include appropriate controls (unstimulated cells, vehicle-treated stimulated cells).
 - Incubate the cells for a specified period (e.g., 4-24 hours).
 - Collect the cell culture supernatants.
 - Quantify the concentration of TNF- α in the supernatants using a commercial mouse TNF- α ELISA kit, following the manufacturer's instructions.

- Calculate the percentage of TNF- α inhibition for each concentration of **LASSBio-1359** and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of **LASSBio-1359** and the workflows for key experiments.





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- To cite this document: BenchChem. [LASSBio-1359: A Technical Guide to its Therapeutic Potential in Inflammation and Pain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373798#lassbio-1359-potential-therapeutic-applications]

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